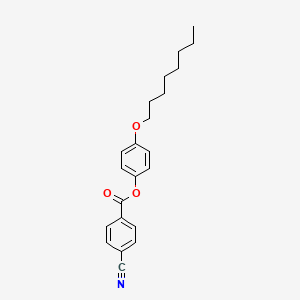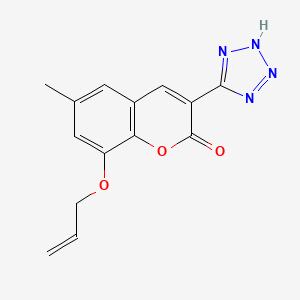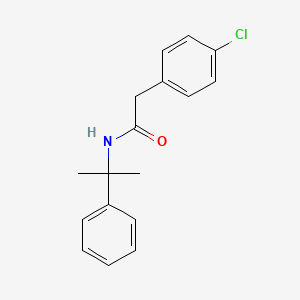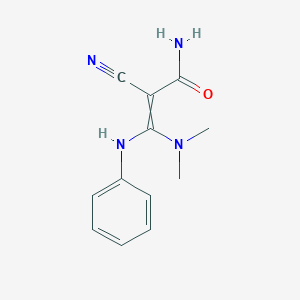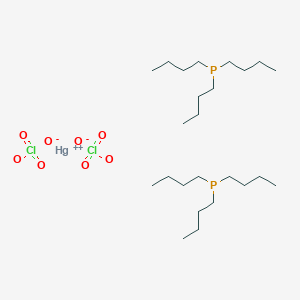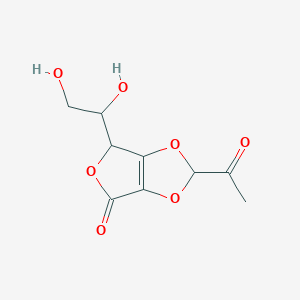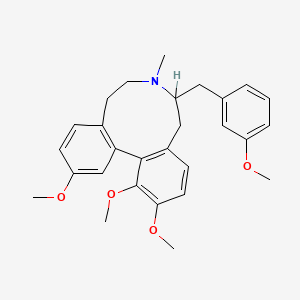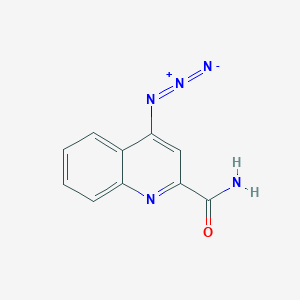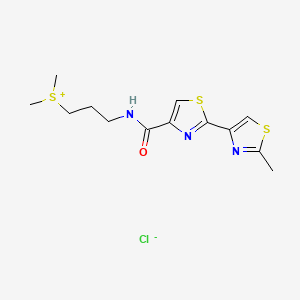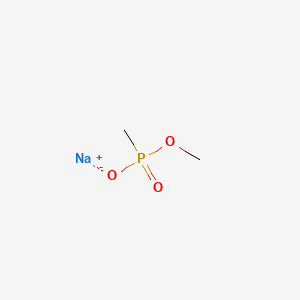
Sodium methyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium methyl methylphosphonate is an organophosphorus compound with the chemical formula C₂H₇O₃P.Na. It is a salt derived from methylphosphonic acid and is characterized by the presence of a stable carbon-to-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their stability and resistance to biochemical, thermal, and photochemical decomposition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium methyl methylphosphonate can be synthesized through several methods. One common approach involves the dealkylation of dialkyl methylphosphonates using bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity.
Industrial Production Methods: In industrial settings, the Michaelis-Arbuzov reaction is often employed. This reaction involves the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate using methyl iodide as a catalyst . The ester can then be hydrolyzed to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions: Sodium methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylphosphonic acid.
Substitution: It can participate in substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are often used under basic conditions.
Major Products:
Oxidation: Methylphosphonic acid.
Substitution: Various alkyl or aryl phosphonates, depending on the substituent used.
Aplicaciones Científicas De Investigación
Sodium methyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It serves as a stable bioisostere for phosphate in biochemical studies.
Medicine: Phosphonate derivatives are explored for their potential as antiviral and antibacterial agents.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of sodium methyl methylphosphonate involves its interaction with various molecular targets. In biological systems, it can mimic phosphate groups, thereby inhibiting enzymes that require phosphate for their activity. This inhibition can disrupt metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Dimethyl methylphosphonate: Similar in structure but differs in its ester form.
Methylphosphonic acid: The parent acid of sodium methyl methylphosphonate.
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Uniqueness: this compound is unique due to its stability and resistance to degradation, making it suitable for various industrial and research applications. Its ability to mimic phosphate groups also makes it valuable in biochemical studies .
Propiedades
Número CAS |
73750-69-3 |
|---|---|
Fórmula molecular |
C2H6NaO3P |
Peso molecular |
132.03 g/mol |
Nombre IUPAC |
sodium;methoxy(methyl)phosphinate |
InChI |
InChI=1S/C2H7O3P.Na/c1-5-6(2,3)4;/h1-2H3,(H,3,4);/q;+1/p-1 |
Clave InChI |
QXYBOLJMIMSFLE-UHFFFAOYSA-M |
SMILES canónico |
COP(=O)(C)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


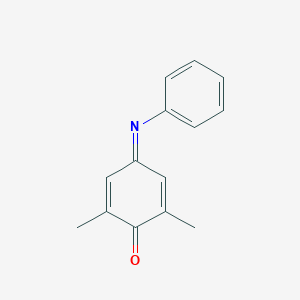
![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
